MS-Peg4-thp

Descripción general

Descripción

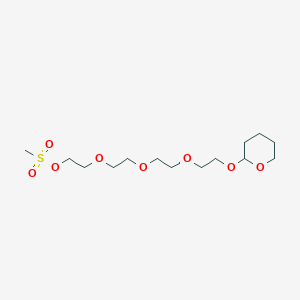

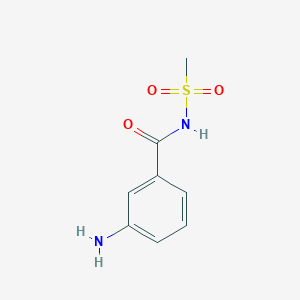

MS-Peg4-thp is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Synthesis Analysis

This compound can be used in the synthesis of a series of PROTACs . It is a polyethylene glycol (PEG)-based PROTAC linker .Molecular Structure Analysis

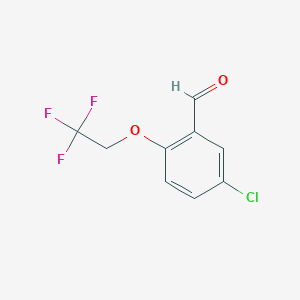

The molecular weight of this compound is 356.43 . Its chemical formula is C14H28O8S . The SMILES representation of its structure is CS(=O)(OCCOCCOCCOCCOC1CCCCO1)=O .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

The molecular weight of this compound is 356.43 . Its chemical formula is C14H28O8S . The SMILES representation of its structure is CS(=O)(OCCOCCOCCOCCOC1CCCCO1)=O . It appears as a liquid .Aplicaciones Científicas De Investigación

PEG-Induced Cellular and Molecular Responses

A study by Elmaghrabi et al. (2017) investigated the effects of PEG on embryogenic callus of Medicago truncatula, revealing that PEG treatment enhances cell size and induces significant increases in soluble sugar and proline accumulation, alongside elevated expression of the cell cycle checkpoint gene WEE1, suggesting a potential link between cell cycle checkpoint regulation and osmotic stress Elmaghrabi et al., 2017.

PEGylation for Targeted Cancer Therapy

Cheng et al. (2017) demonstrated the use of folic acid-conjugated polydopamine-modified mesoporous silica nanoparticles (MSNs) with PEG (PEG-FA) for targeted cervical cancer therapy. The study highlighted the pH-sensitive drug release and enhanced therapeutic anticancer effects of these nanoparticles, indicating a promising approach for targeted cancer treatments Cheng et al., 2017.

PEG in Biomedical Coatings and Nanocarriers

García et al. (2015) explored the use of PEG-capped Au nanorods for biomedical applications, emphasizing the potential of PEGylation in improving the biocompatibility and cellular uptake of nanoparticles for diagnostic and therapeutic purposes García et al., 2015.

PEG as a Bioinert Material for Biomaterial Surface Modification

Shivok and Slee (2023) found that PEG-coated polyurethane films significantly decrease THP-1 cell adhesion, supporting the use of PEG as a bioinert material to prevent macrophage cell adherence and potentially reduce biomaterial rejection Shivok & Slee, 2023.

PEGylation's Impact on Non-specific Binding and Cellular Responses

He et al. (2010) researched the PEGylation of mesoporous silica nanoparticles (MSNs) and its effects on non-specific binding to serum proteins and cellular responses. Optimal PEGylation conditions were identified to minimize protein adsorption and enhance biocompatibility, indicating the importance of PEGylation in the development of biocompatible nanocarriers He et al., 2010.

Mecanismo De Acción

Target of Action

MS-Peg4-thp is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . These targets include E3 ubiquitin ligases and other proteins that can be bound by the ligands in the PROTAC .

Mode of Action

The mode of action of this compound involves the formation of a bridge between the target protein and an E3 ubiquitin ligase . This is achieved through the two different ligands in the PROTAC, which are connected by the this compound linker . The interaction between the PROTAC and its targets leads to the ubiquitination and subsequent degradation of the target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By causing the degradation of specific target proteins, this compound can influence various downstream effects depending on the functions of the degraded proteins .

Pharmacokinetics

The PEGylation of the linker may enhance its solubility and stability, potentially improving the bioavailability of the PROTAC .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the roles of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease symptoms.

Propiedades

IUPAC Name |

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8S/c1-23(15,16)22-13-11-19-9-7-17-6-8-18-10-12-21-14-4-2-3-5-20-14/h14H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVHEXYPQZJGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)

![ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B3104022.png)

![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)

![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)